molecular formula C16H37FNO3S+ B7949237 fluoro octane-1-sulfonate;tetraethylazanium

fluoro octane-1-sulfonate;tetraethylazanium

Cat. No.: B7949237
M. Wt: 342.5 g/mol
InChI Key: YRNWROYSIFZROB-UHFFFAOYSA-N
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Description

Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid (1:1) is a compound known for its unique properties and applications. It is a fluorinated surfactant that is soluble in water and alcohols . This compound is used in various industrial and scientific applications due to its stability and surfactant properties.

Preparation Methods

The synthesis of Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid involves the reaction of 1-octanesulfonic acid with N,N,N-triethylethanaminium . The reaction typically occurs in a solvent such as water or alcohol, where the sulfonic acid group reacts with the ammonium ion to form the salt. Industrial production methods often involve large-scale synthesis in controlled environments to ensure purity and consistency of the product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although the fluorinated chain provides significant resistance to oxidation.

    Reduction: Reduction reactions are less common due to the stability of the fluorinated chain.

    Substitution: The compound can undergo substitution reactions, particularly at the ammonium ion, where other groups can replace the ethyl groups under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanaminium, N,N,N-triethyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its surfactant properties. The fluorinated chain provides hydrophobic characteristics, while the ammonium ion offers hydrophilic properties. This dual nature allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function.

Comparison with Similar Compounds

Properties

IUPAC Name

fluoro octane-1-sulfonate;tetraethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO3S.C8H20N/c1-2-3-4-5-6-7-8-13(10,11)12-9;1-5-9(6-2,7-3)8-4/h2-8H2,1H3;5-8H2,1-4H3/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNWROYSIFZROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)OF.CC[N+](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37FNO3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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